molecular formula C9H18O3 B1233570 2-Hydroxynonanoic acid CAS No. 70215-04-2

2-Hydroxynonanoic acid

Cat. No. B1233570
CAS RN: 70215-04-2
M. Wt: 174.24 g/mol
InChI Key: BTJFTHOOADNOOS-UHFFFAOYSA-N
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Description

2-Hydroxynonanoic acid is a monohydroxy fatty acid that is nonanoic acid with a hydroxy group substituted at position C-2 . It has a role as a metabolite . It is a 2-hydroxy fatty acid and a medium-chain fatty acid . It derives from a nonanoic acid .


Molecular Structure Analysis

The molecular formula of this compound is C9H18O3 . It has an average mass of 174.237 Da and a monoisotopic mass of 174.125595 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular formula (C9H18O3), average mass (174.237 Da), and monoisotopic mass (174.125595 Da) .

Scientific Research Applications

Biocatalytic Production from Olive Oil

Kang et al. (2020) explored the use of ω-hydroxynonanoic acid and α,ω-nonanedioic acid, both derivatives of 2-hydroxynonanoic acid, in synthesizing diverse chemicals. They developed a biocatalytic system that significantly enhanced the productivity of these compounds from olive oil. This method minimized the solubility issues and toxicity towards biocatalysts, offering a more efficient industrial biosynthesis pathway for these compounds (Kang, Kim, Park, & Oh, 2020).

Conversion into Lactone Monomers for Biodegradable Polylactones

Liu et al. (2008) demonstrated the conversion of 9-hydroxynonanoic acid from methyl oleate into 1,11-dioxacycloicosane-2,12-dione, a potential monomer for polylactone synthesis. This transformation is a crucial step in producing biodegradable polylactones, highlighting the potential of this compound derivatives in sustainable material production (Liu, Kong, Wan, & Narine, 2008).

Combined Chemical and Biocatalytic Transformations

Koppireddi et al. (2016) investigated a chemoenzymatic method for synthesizing 9-hydroxynonanoic acid from oleic acid. This process involved multiple enzymatic steps followed by chemical hydrolysis and oxidation, demonstrating a practical approach for producing high yields of 9-hydroxynonanoic acid, a derivative of this compound (Koppireddi, Seo, Jeon, Chowdhury, Jang, Park, & Kwon, 2016).

Occurrence in Microalgae and Environmental Implications

Matsumoto et al. (1984) reported the presence of 2-hydroxy acids, including this compound, in various microalgae. This study was significant in understanding the natural occurrence and potential environmental roles of these compounds (Matsumoto, Shioya, & Nagashima, 1984).

Synthesis and Cytotoxic Activity of Derivatives

Matysiak et al. (2019) synthesized chiral derivatives of 3-hydroxynonanoic acid and examined their cytotoxic effects against cancer cells. This research opens up potential avenues for the use of this compound derivatives in medical applications, particularly in cancer treatment (Matysiak, Kula, & Blaszczyk, 2019).

Electrochemical Reduction Studies

Ferraz et al. (2001) investigated the electrochemical aspects of the reduction of biologically active 2-hydroxy-3-alkyl-1,4-naphthoquinones, highlighting the importance of understanding the electrochemical behavior of compounds like this compound for potential biological applications (Ferraz, Abreu, Pinto, Glezer, Tonholo, & Goulart, 2001).

Applications in Cosmetics and Dermatology

Kornhauser et al. (2010) reviewed the use of hydroxy acids, including this compound, in cosmetic and therapeutic formulations. Their work emphasizes the compound's relevance in skin care products and dermatological treatments (Kornhauser, Coelho, & Hearing, 2010).

Safety and Hazards

In case of contact with 2-Hydroxynonanoic acid, rinse with pure water for at least 15 minutes and consult a doctor . If ingested, rinse mouth with water, do not induce vomiting, and seek immediate medical attention . For firefighting, use dry chemical, carbon dioxide, or alcohol-resistant foam .

properties

IUPAC Name

2-hydroxynonanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O3/c1-2-3-4-5-6-7-8(10)9(11)12/h8,10H,2-7H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTJFTHOOADNOOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30415244
Record name 2-hydroxynonanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30415244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

70215-04-2
Record name 2-hydroxynonanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30415244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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